molecular formula C19H21N3O3 B2362619 1-[(4-methoxyphenyl)methyl]-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea CAS No. 1210705-99-9

1-[(4-methoxyphenyl)methyl]-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea

Cat. No.: B2362619
CAS No.: 1210705-99-9
M. Wt: 339.395
InChI Key: AAEIRGQCVXMJMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-methoxyphenyl)methyl]-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxyphenyl)methyl]-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea typically involves the reaction of 4-methoxybenzylamine with 3-(2-oxopyrrolidin-1-yl)phenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methoxyphenyl)methyl]-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 1-(4-Hydroxybenzyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea.

    Reduction: Formation of 1-(4-Methoxybenzyl)-3-(3-(2-hydroxypyrrolidin-1-yl)phenyl)urea.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases due to its ability to interact with specific biological targets.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxybenzyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)thiourea: Similar structure but with a thiourea group instead of a urea group.

    1-(4-Methoxybenzyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)carbamate: Similar structure but with a carbamate group instead of a urea group.

    1-(4-Methoxybenzyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)amide: Similar structure but with an amide group instead of a urea group.

Uniqueness

1-[(4-methoxyphenyl)methyl]-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzyl and oxopyrrolidinyl groups may enhance its ability to interact with certain biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 1-[(4-methoxyphenyl)methyl]-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its antibacterial, enzyme inhibitory, and anticancer activities, supported by relevant case studies and research findings.

  • Molecular Formula : C24_{24}H26_{26}N4_{4}O4_{4}
  • Molecular Weight : 466.56 g/mol
  • LogP : 1.8637
  • Hydrogen Bond Acceptors : 9
  • Hydrogen Bond Donors : 2
  • Polar Surface Area : 76.766 Ų

Antibacterial Activity

Research has indicated that derivatives of this compound exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The IC50_{50} values for these derivatives ranged significantly, indicating varying degrees of efficacy across different strains .

CompoundBacterial StrainIC50_{50} (µM)
Compound ASalmonella typhi2.14 ± 0.003
Compound BBacillus subtilis0.63 ± 0.001
Compound COther strainsVaries

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various biochemical pathways, and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and urinary tract infections.

In a study assessing enzyme inhibition, several derivatives demonstrated strong inhibitory activity against urease, with some compounds achieving IC50_{50} values significantly lower than standard inhibitors .

EnzymeCompoundIC50_{50} (µM)
AChECompound D1.13 ± 0.003
UreaseCompound E1.21 ± 0.005

Anticancer Potential

Recent investigations into the anticancer properties of this compound have shown promising results. The presence of the oxopyrrolidine moiety is believed to enhance its interaction with cancer cell lines, leading to apoptosis and cell cycle arrest in certain types of tumors .

Case Studies

  • Study on Antibacterial Efficacy : A series of synthesized urea derivatives were tested against multiple bacterial strains, revealing that modifications in the phenyl groups significantly influenced their antibacterial potency.
  • Enzyme Inhibition Research : A comparative study highlighted that compounds with similar structural motifs exhibited varying degrees of AChE inhibition, suggesting that the spatial arrangement of functional groups plays a crucial role in their biological activity.
  • Anticancer Activity Assessment : In vitro studies demonstrated that the compound could inhibit the proliferation of specific cancer cell lines, indicating its potential as a lead compound for further development in cancer therapeutics.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-25-17-9-7-14(8-10-17)13-20-19(24)21-15-4-2-5-16(12-15)22-11-3-6-18(22)23/h2,4-5,7-10,12H,3,6,11,13H2,1H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEIRGQCVXMJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=CC(=CC=C2)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.